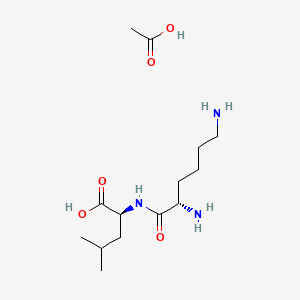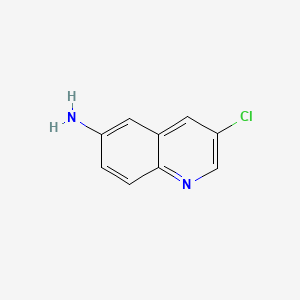
β-Carotene-d10 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“β-Carotene-d10 (Major)” is a variant of β-Carotene, which is an organic, strongly colored red-orange pigment abundant in fungi, plants, and fruits . It is a member of the carotenes, which are terpenoids (isoprenoids), synthesized biochemically from eight isoprene units and thus having 40 carbons . It is used as a dietary supplement and may be prescribed to treat erythropoietic protoporphyria, an inherited condition of sunlight sensitivity .
Synthesis Analysis
The synthesis of β-carotene involves several mechanisms, including effects on gap junctional intercellular communication, growth factor signaling, cell cycle progression, differentiation-related proteins, retinoid-like receptors, antioxidant response element, nuclear receptors, AP-1 transcriptional complex, the Wnt/β-catenin pathway, and inflammatory cytokines . It also stimulates the proliferation of B- and T-lymphocytes, the activity of macrophages and cytotoxic T-cells, effector T-cell function, and the production of cytokines .
Molecular Structure Analysis
Modifications of the usual C40 linear and symmetrical carotenoid skeleton give rise to a wide array of structures of carotenes and xanthophylls in plant tissues. These include acyclic, monocyclic and dicyclic carotenoids, along with hydroxy and epoxy xanthophylls and apocarotenoids .
Chemical Reactions Analysis
β-Carotene is an antioxidant that presents significant efficacy against the reactive oxygen species singlet oxygen . β-Carotene acts as a scavenger of lipophilic radicals within the membranes of every cell compartment . It undergoes an addition reaction and provided evidence that β-carotene can function as an effective chain-breaking antioxidant at low partial pressures of oxygen .
Applications De Recherche Scientifique
Health Benefits and Nutritional Applications
β-Carotene is a potent antioxidant, known for its ability to scavenge free radicals and reduce oxidative stress. It's the most potent precursor of vitamin A, vital for vision, immune function, and skin health. Research highlights its role in lowering the risk of heart diseases, certain types of cancers, and age-related macular degeneration. Encapsulation techniques have been developed to improve its stability and bioavailability in various food systems, highlighting its importance in food science and nutrition (Gul et al., 2015).
Bioaccessibility and Encapsulation
β-Carotene's low solubility in water and sensitivity to environmental factors limit its application in functional foods. Lipid-based microcapsules have been studied to enhance its bioavailability and stability, with research emphasizing the effects of digestive conditions and microcapsule composition on β-Carotene bioaccessibility (Lin et al., 2017).
Microbial Production and Biosynthesis
The microbial production of β-Carotene, especially from Phaffia rhodozyma, presents an economical alternative to chemical synthesis or plant extraction. This method offers higher yields and lower production costs, important for applications in the food, pharmaceutical, and nutraceutical industries (Gupta et al., 2022).
β-Apocarotenoids and Nuclear Receptor Signaling
β-Carotene metabolites, β-apocarotenoids, have shown potential in modulating nuclear receptor signaling, suggesting roles beyond being mere vitamin A precursors. Their ability to interfere with nuclear receptor signaling pathways could have implications for health and disease prevention (Harrison et al., 2012).
Extraction Techniques and Stability
Advancements in extraction techniques, including conventional solvent extraction, supercritical CO2 extraction, and microwave-assisted extraction, have been reviewed to optimize β-Carotene yield and stability from natural sources. These developments are crucial for its application in various industries (Min, 2014).
Role in Food Quality and Systemic Effects
Carotenoids, including β-Carotene, are key in defining the quality of fruits and vegetables, acting as antioxidants and influencing the sensory characteristics of dairy products. Their potential systemic effects on human health, due to their antioxidant properties, are a significant area of research, indicating their importance beyond just nutritional value (Berg et al., 2000).
Safety And Hazards
Orientations Futures
The beneficial effects of carotenoid-rich vegetables and fruits in health and in decreasing the risk of certain diseases have been attributed to the major carotenoids, β-carotene, lycopene, lutein, zeaxanthin, crocin (/crocetin) and curcumin, due to their antioxidant effects . It is thought that carotenoids act in a time- and dose-dependent manner . In 2022, the global β-carotene market reached $575 million, which is expected to increase .
Propriétés
Numéro CAS |
1331639-85-0 |
|---|---|
Nom du produit |
β-Carotene-d10 (Major) |
Formule moléculaire |
C40H56 |
Poids moléculaire |
546.949 |
Nom IUPAC |
3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i5D3,6D3,23D2,24D2 |
Clé InChI |
OENHQHLEOONYIE-OGWJDWTISA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |
Synonymes |
(all-E)-1,1’-(3,7,12,16-Tetramethyl-1,3,5,7,9,11,13,15,17-octadecanonaene-1,18-diyl)bis[2,6,6-trimethylcyclohexene]-d10; β,β-Carotene-d10; all-trans-β-Carotene-d10; BetaVit-d10; Betacarotene-d10; Carotaben-d10; Carotene Base 80S-d10; NSC 62794-d10; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



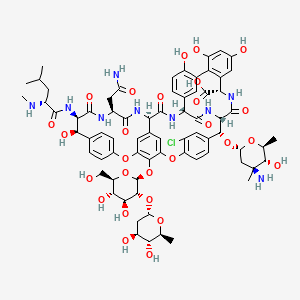
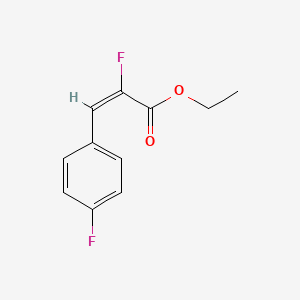
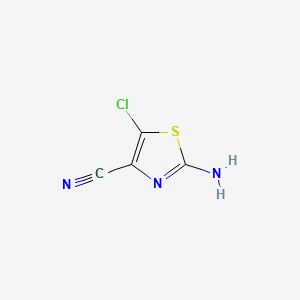


![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

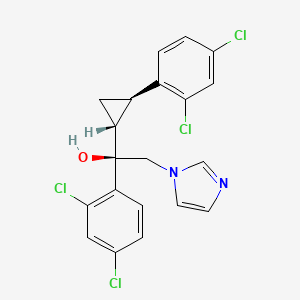
![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)
